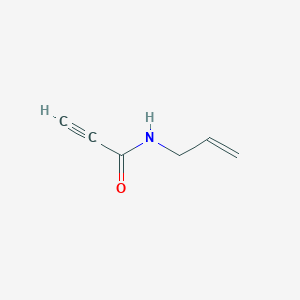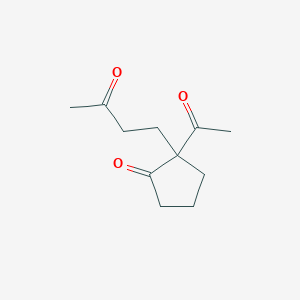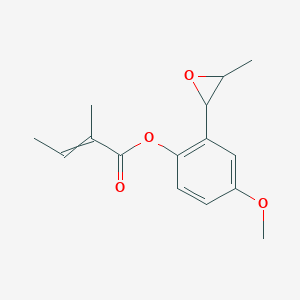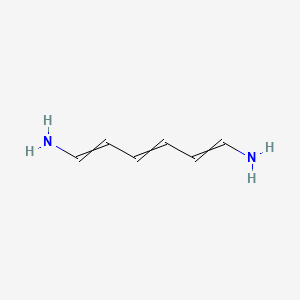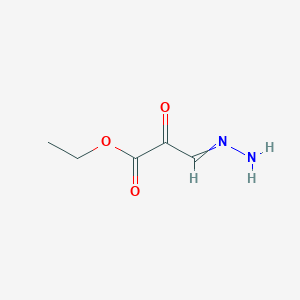![molecular formula C18H21ClN2O B12555669 (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 188905-71-7](/img/structure/B12555669.png)
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-chloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.
Automated Coupling: The diazonium salt is then transferred to a reactor where it is coupled with 4-(hexyloxy)aniline under controlled conditions. Automated systems ensure precise control over reaction parameters, leading to high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of hydrazobenzenes or anilines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photoswitchable ligand in biological systems, allowing control over biological processes using light.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound undergoes a reversible transformation between the E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with two phenyl groups linked by a diazene group.
4-Chloroazobenzene: Similar structure but lacks the hexyloxy group.
4-(Hexyloxy)azobenzene: Similar structure but lacks the chloro group.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both the 4-chlorophenyl and 4-(hexyloxy)phenyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
188905-71-7 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C18H21ClN2O/c1-2-3-4-5-14-22-18-12-10-17(11-13-18)21-20-16-8-6-15(19)7-9-16/h6-13H,2-5,14H2,1H3 |
InChI Key |
CENYZPKRCSZCKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

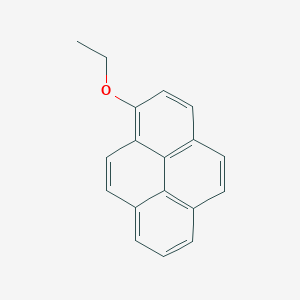

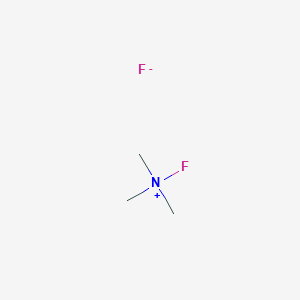
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
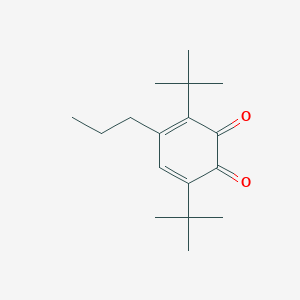
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
